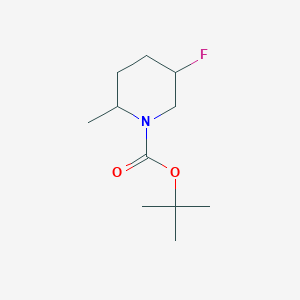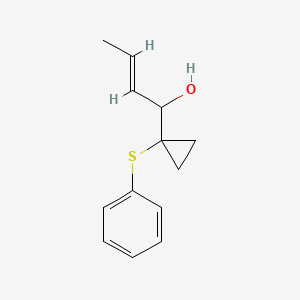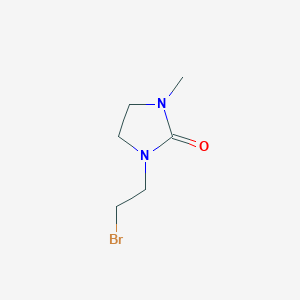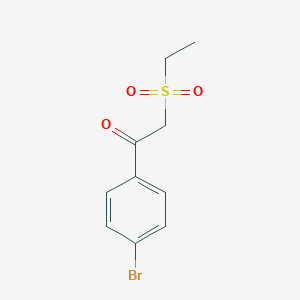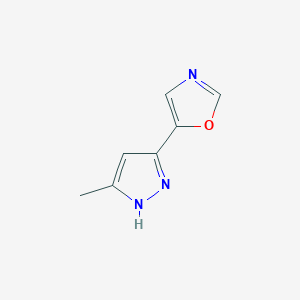
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide is a chemical compound with a unique structure that includes a dioxidothietane ring
Métodos De Preparación
The synthesis of N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide typically involves the reaction of 3-aminopropylamine with 1,1-dioxidothietane. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.
Análisis De Reacciones Químicas
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide involves its interaction with specific molecular targets. The dioxidothietane ring is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can lead to changes in cellular pathways and processes, contributing to the compound’s effects .
Comparación Con Compuestos Similares
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide can be compared with other similar compounds, such as:
N-(3-aminopropyl)acetamide: Lacks the dioxidothietane ring, resulting in different chemical properties and reactivity.
N-(3-(methylthio)propyl)acetamide: Contains a sulfur atom in a different oxidation state, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its dioxidothietane ring, which imparts distinct chemical and biological properties that are not observed in its analogs.
Propiedades
Fórmula molecular |
C8H16N2O3S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
N-[3-[(1,1-dioxothietan-3-yl)amino]propyl]acetamide |
InChI |
InChI=1S/C8H16N2O3S/c1-7(11)9-3-2-4-10-8-5-14(12,13)6-8/h8,10H,2-6H2,1H3,(H,9,11) |
Clave InChI |
QZZYVRDXNYTPKB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCNC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
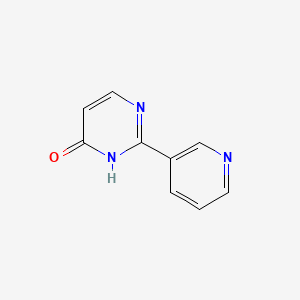

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)


![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
